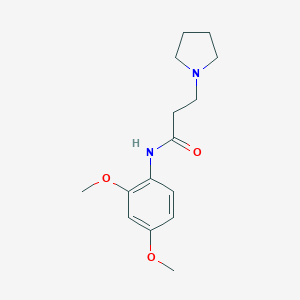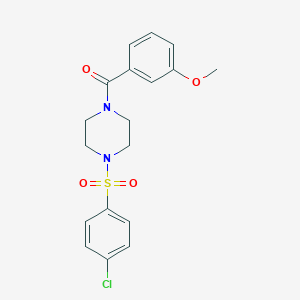
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound known for its diverse applications in various fields of science. This compound features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 3-methoxy-phenyl-methanone group, making it a unique molecule with significant chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-benzenesulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with 3-methoxy-benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-CHLOROBENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE: shares similarities with other sulfonyl-piperazine derivatives and methoxy-phenyl compounds.
Sulfonyl-piperazine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Methoxy-phenyl compounds: Often studied for their pharmacological properties.
Uniqueness
The unique combination of the sulfonyl-piperazine and methoxy-phenyl groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H19ClN2O4S |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-4-2-3-14(13-16)18(22)20-9-11-21(12-10-20)26(23,24)17-7-5-15(19)6-8-17/h2-8,13H,9-12H2,1H3 |
Clave InChI |
FFUYVUBUEYGDEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B248253.png)
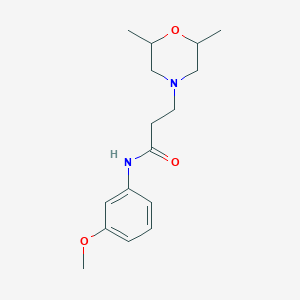
![1-[3-(3-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248258.png)
![3-[butyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248261.png)
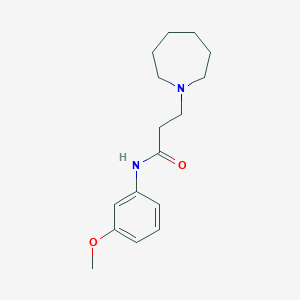
![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)
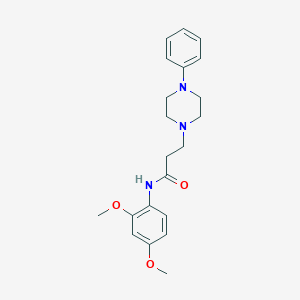

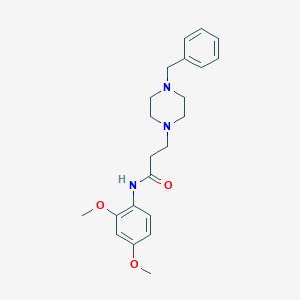
![ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248269.png)
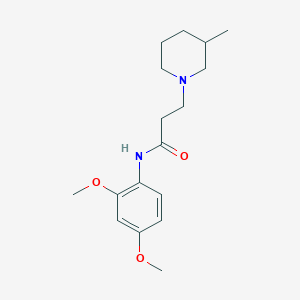
![1-[3-(2,4-Dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248271.png)

